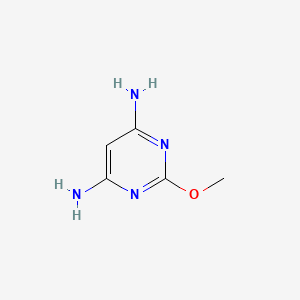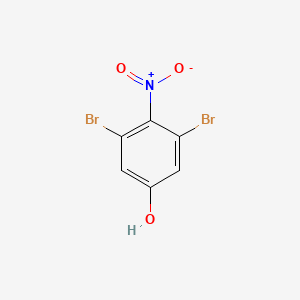![molecular formula C16H11F3N2O2 B13098505 2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)- CAS No. 563538-27-2](/img/structure/B13098505.png)
2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Benzyloxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidin-2-one core structure with benzyloxy and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzyloxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, often using benzyl alcohol or benzyl chloride in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
9-(Benzyloxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
9-(Benzyloxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 9-(Benzyloxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets. The benzyloxy and trifluoromethyl groups can enhance the compound’s binding affinity to proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 9-(Methoxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one
- 9-(Ethoxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one
Uniqueness
Compared to similar compounds, 9-(Benzyloxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts unique electronic properties, making it distinct from its analogs .
Properties
CAS No. |
563538-27-2 |
|---|---|
Molecular Formula |
C16H11F3N2O2 |
Molecular Weight |
320.27 g/mol |
IUPAC Name |
9-phenylmethoxy-4-(trifluoromethyl)pyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)13-9-14(22)20-15-12(7-4-8-21(13)15)23-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
SNKBDWKSBLZPHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=O)C=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



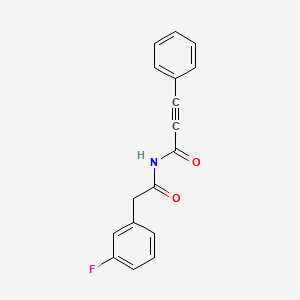
![4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13098451.png)
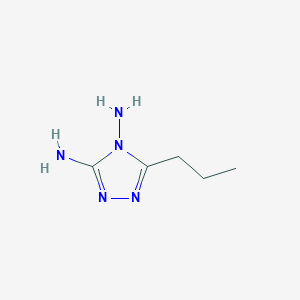
![(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B13098458.png)
![[[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13098465.png)
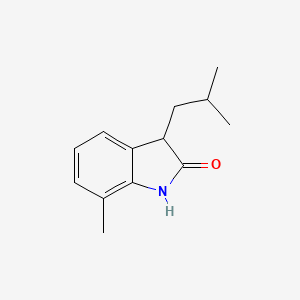
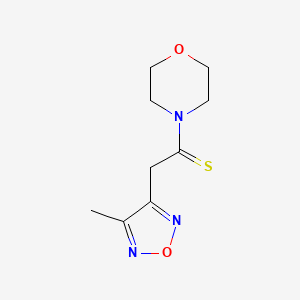
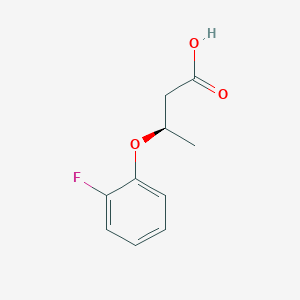

![((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol](/img/structure/B13098487.png)

